Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard

CAS No.:

Cat. No.: VC13345244

Molecular Formula: C41H76N2O15

Molecular Weight: 837.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C41H76N2O15 |

|---|---|

| Molecular Weight | 837.0 g/mol |

| IUPAC Name | (10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

| Standard InChI | InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+ |

| Standard InChI Key | RXZBMPWDPOLZGW-FEMONOMJSA-N |

| Isomeric SMILES | CCC1C(C(C(/C(=N/OCOCCOC)/C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

| SMILES | CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

| Canonical SMILES | CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Introduction

Chemical and Structural Characteristics

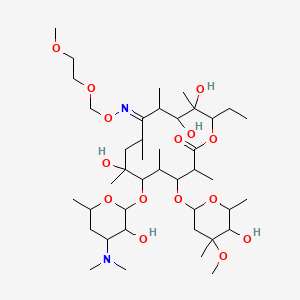

Roxithromycin () is a semi-synthetic macrolide derived from erythromycin, modified to enhance acid stability and bioavailability. Its structure includes a 14-membered lactone ring, two deoxyamine sugars (desosamine and cladinose), and a methoxyethoxy moiety at the 9-oxime position . These features influence its chromatographic behavior, requiring specific EP-mandated conditions for accurate quantification.

Molecular Weight and Formula

The compound’s molecular weight of 837.0 g/mol and large surface area necessitate reversed-phase HPLC with C18 columns for optimal separation. The methoxyethoxy group increases polarity, affecting retention times and requiring mobile phases with acetonitrile-phosphate buffers (e.g., 65:35 v/v).

System Suitability Testing Parameters

EP guidelines require laboratories to perform system suitability tests daily or during method validation. Key parameters for roxithromycin include:

-

Retention Time: 12 ± 0.6 minutes

-

Peak-to-Valley Ratio: ≥1.5 (ensures baseline separation from nearest impurity)

Chromatographic Conditions

Typical HPLC conditions for roxithromycin analysis involve:

-

Column: C18, 250 mm × 4.6 mm, 5 μm

-

Mobile Phase: Acetonitrile:phosphate buffer (pH 6.5) in gradient elution

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 205 nm

Applications in Drug Development and Manufacturing

Pharmaceutical manufacturers use roxithromycin EP standards during:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume